molecular formula C13H18BFO3 B1344043 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 624741-83-9

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1344043
CAS No.: 624741-83-9
M. Wt: 252.09 g/mol
InChI Key: IYTUTWZXSBERDH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is highly reactive and versatile in forming carbon-carbon bonds. Its structure includes a fluorinated aromatic ring and a methoxy group, contributing to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Fluoro-2-methoxyphenylboronic acid+PinacolThis compound+Water\text{4-Fluoro-2-methoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 4-Fluoro-2-methoxyphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

    Hydrolysis: In the presence of water and an acid or base, the boronate ester can hydrolyze to regenerate the boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Typical solvents are tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Boronic Acids: Regenerated through hydrolysis.

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Medicinal Chemistry: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Chemical Biology: Used in the development of probes and sensors for biological studies.

Mechanism of Action

The primary mechanism of action for 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Transmetalation: The boronate ester reacts with a palladium(II) complex to form a palladium-boron intermediate.

    Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide, forming a palladium(IV) complex.

    Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium(II) catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid pinacol ester
  • 4-Fluoro-2-methoxyphenylboronic acid neopentyl glycol ester

Uniqueness

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the fluorine and methoxy groups enhances its electronic properties, making it more efficient in forming carbon-carbon bonds compared to its analogs.

This compound’s versatility and efficiency make it a valuable reagent in various fields of research and industry, contributing to advancements in synthetic methodologies and material sciences.

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUTWZXSBERDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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